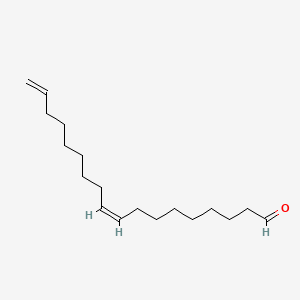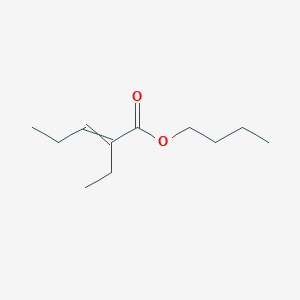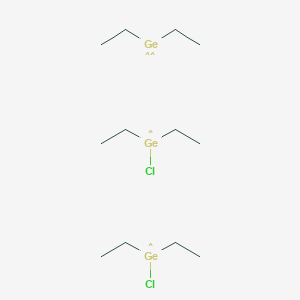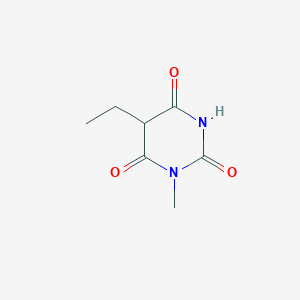![molecular formula C8H12O2S B14641845 Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide CAS No. 55370-42-8](/img/structure/B14641845.png)
Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide is a sulfur-containing heterocyclic compound It is a derivative of benzo[c]thiophene, where the sulfur atom is oxidized to form a dioxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide typically involves the oxidation of the corresponding benzo[c]thiophene derivative. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the dioxide functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the benzo[c]thiophene derivative is reacted with an oxidizing agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted benzo[c]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include oxidative stress response and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: Another isomer with different substitution patterns.
Thiophene: A simpler sulfur-containing heterocycle.
Benzofuran: An oxygen analog of benzo[c]thiophene.
Uniqueness: Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide is unique due to the presence of the dioxide group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where oxidative stability and reactivity are desired.
Eigenschaften
CAS-Nummer |
55370-42-8 |
|---|---|
Molekularformel |
C8H12O2S |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
1,3,4,5,6,7-hexahydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H12O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-6H2 |
InChI-Schlüssel |
KNWWOEIBNUXLGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
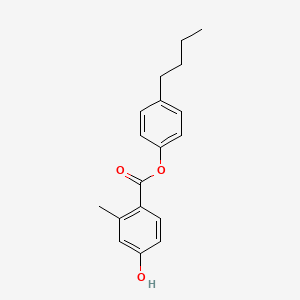
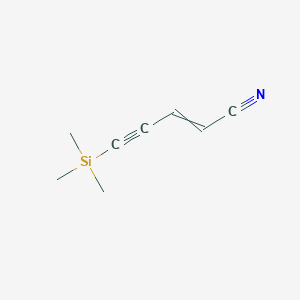
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
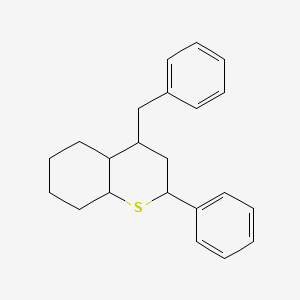
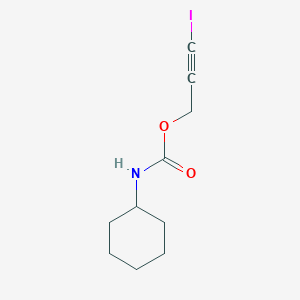
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
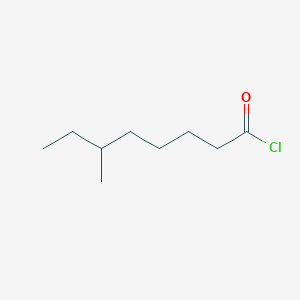
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
